Product packaging for Diversifolin(Cat. No.:CAS No. 72502-84-2)

Diversifolin

Cat. No.: B1232471
CAS No.: 72502-84-2
M. Wt: 350.4 g/mol
InChI Key: ZYOJIZKOPNSJGE-QDHYIOMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diversifolin is a sesquiterpene lactone (STL) compound identified in the plant species Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower or tree marigold . This plant has a history of use in traditional medicine across various cultures, and modern scientific research is focused on isolating and characterizing its bioactive constituents like this compound . Dereplication studies using LC-MS have confirmed the presence of this compound in sesquiterpene lactone-enriched fractions of T. diversifolia . These fractions are of significant research interest due to the biological activities associated with the STL chemical class. The α-methylene-γ-lactone moiety, a common feature in STLs, is known to interact with biological targets, such as the thiol groups of proteins, which is a key area of investigation for understanding the compound's mechanism of action in research models . As a result, this compound is a compound of interest for basic scientific research aimed at exploring natural product chemistry and biology. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for use in laboratory research to conduct fundamental and applied scientific investigations . They are not intended for use in the diagnosis of disease or other conditions, nor for the cure, mitigation, treatment, or prevention of disease in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O6 B1232471 Diversifolin CAS No. 72502-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72502-84-2

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,2Z,4R,8R,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H26O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h8,10,13-15,22H,4,6-7,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1

InChI Key

ZYOJIZKOPNSJGE-QDHYIOMWSA-N

SMILES

CC1=CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Origin of Product

United States

Natural Occurrence, Isolation, and Chemotaxonomic Significance of Diversifolin

Botanical Sources and Distribution of Diversifolin-Producing Organisms

The primary sources of this compound are found within the Asteraceae family, a large and diverse group of flowering plants. The distribution of these plants is widespread, particularly in tropical and subtropical regions.

Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower or tree marigold, is the principal and most widely recognized botanical source of this compound. mdpi.com Native to Mexico and Central America, this robust perennial shrub has a nearly pantropical distribution due to its introduction and subsequent naturalization in many tropical and subtropical areas of Asia, Africa, and South America. wikipedia.org It is often found along roadsides, in disturbed areas, and on agricultural land. wikipedia.org

Phytochemical investigations of T. diversifolia have consistently revealed the presence of a variety of sesquiterpene lactones, with this compound being a prominent constituent. mdpi.comresearchgate.net The leaves of the plant are a particularly rich source of these compounds. researchgate.netmdpi.com The chemical profile of the plant can be influenced by geographical location and environmental conditions, which may affect the relative abundance of its secondary metabolites.

While Tithonia diversifolia is the most cited source, other species within the Tithonia genus also produce sesquiterpene lactones. For instance, Tithonia rotundifolia (Mill.) S.F.Blake, another species in the genus, is known to contain germacranolides. researchgate.netfao.org The main distinguishing features between T. diversifolia and T. rotundifolia are leaf shape and flower color; T. diversifolia typically has leaves with 3-7 pointed lobes and yellow ray florets, whereas T. rotundifolia has unlobed or round-lobed leaves with orange or reddish ray florets. lucidcentral.org

The broader tribe Heliantheae, to which Tithonia belongs, is characterized by the production of various sesquiterpene lactones. Genera such as Verbesina are also part of this tribe and are known to produce a diverse array of these compounds. wikipedia.orgusf.edu While the presence of this compound itself in these related species is not as well-documented as in T. diversifolia, the shared biosynthetic pathways for sesquiterpene lactones suggest a close chemotaxonomic relationship. Varietal differences within T. diversifolia could also lead to variations in the concentration and profile of sesquiterpene lactones, including this compound, though specific studies on this aspect are limited.

Advanced Isolation Strategies for this compound from Complex Natural Extracts

The isolation of this compound from its natural sources involves a multi-step process that leverages the compound's physicochemical properties to separate it from a complex mixture of other plant metabolites.

The initial step in the isolation of this compound typically involves the extraction of dried and powdered plant material, usually the leaves of Tithonia diversifolia, with organic solvents. A common approach is sequential extraction with solvents of increasing polarity, or more frequently, direct extraction with a moderately polar solvent like methanol (B129727) or a dichloromethane/ethyl acetate (B1210297) mixture. mdpi.commdpi.com

Following extraction, the crude extract is subjected to various chromatographic techniques for fractionation and purification. A widely used method is column chromatography , often employing silica (B1680970) gel as the stationary phase. mdpi.com The extract is loaded onto the column and eluted with a gradient of solvents, starting with nonpolar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). This process separates the compounds based on their affinity for the stationary phase, with fractions being collected and monitored by thin-layer chromatography (TLC).

For final purification and to achieve high-purity this compound, preparative high-performance liquid chromatography (prep-HPLC) is often employed. nih.govspringernature.comspringernature.com This technique offers higher resolution and is particularly effective for separating structurally similar sesquiterpene lactones that may co-elute in traditional column chromatography. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Once a purified compound is obtained through chromatography, its identity and purity must be confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products. nih.govnih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise chemical structure of this compound and to ensure the absence of impurities.

Mass spectrometry (MS) is another critical technique for verifying the molecular weight and elemental composition of the isolated compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula of this compound. nih.gov The combination of NMR and MS data provides unequivocal evidence for the structure and purity of the isolated this compound.

Chemotaxonomic Implications of this compound and Related Metabolites within Asteraceae

The study of the distribution of secondary metabolites, such as this compound, provides valuable insights into the taxonomic and evolutionary relationships between plant species, a field known as chemotaxonomy.

The Asteraceae family is well-known for producing a vast array of sesquiterpene lactones, and the structural types of these compounds are often characteristic of specific tribes or genera. rsdjournal.org Tithonia diversifolia belongs to the Heliantheae tribe, which is recognized for its production of heliangolides, a specific structural class of sesquiterpene lactones to which this compound belongs. nih.gov

The presence of this compound and other related heliangolides, such as tagitinins, in Tithonia diversifolia is a strong chemotaxonomic marker that reinforces its placement within the Heliantheae tribe. researchgate.netacs.org The specific patterns of oxygenation and esterification of the sesquiterpene lactone skeleton can provide further clues for finer taxonomic classifications at the genus and species level. The consistent production of these types of compounds within the Tithonia genus and related genera supports the current understanding of their phylogenetic relationships within the broader Asteraceae family.

Synthetic Chemistry and Chemical Modification of Diversifolin and Analogues

Total Synthesis of Diversifolin

The total synthesis of this compound has been approached through multi-step sequences that have evolved in efficiency and strategy over time. These campaigns are generally categorized into first and second-generation routes, with the latter building upon the lessons and overcoming the challenges of the former.

First-Generation Synthetic Routes and Methodological Innovations

The initial total synthesis of (–)-diversifolin was a landmark achievement that established the feasibility of constructing its complex structure in the laboratory. researchgate.net This pioneering work introduced a sequence of key reactions and strategic maneuvers to assemble the core skeleton and install the requisite functional groups and stereocenters.

The first successful synthesis of (–)-diversifolin showcased a series of crucial chemical transformations. researchgate.net A central feature of this route was the construction of the 11-oxabicyclo[6.2.1]undecane system, a common scaffold in many germacrane-type sesquiterpenes. researchgate.netnih.gov The key reaction sequences included:

Regioselective Mukaiyama Aldol (B89426) Reaction : This reaction was employed to introduce a hydroxymethyl group at the α-position of a silyl (B83357) dienol ether by reacting it with formaldehyde. This step was critical for installing the necessary carbon framework. researchgate.net

Lactone Transposition : A unique lactone transposition was a pivotal innovation in the first-generation synthesis. researchgate.netacs.org This process involved converting a cis-fused lactone into the required trans-fused lactone, a necessary step to achieve the natural configuration of the this compound core. acs.org This transformation was essential for manipulating the fully functionalized 11-oxabicyclo[6.2.1]undecane system into the correct final structure. researchgate.net

These transformations were part of a longer sequence that ultimately led to the target molecule, demonstrating a viable, albeit lengthy, pathway to this compound.

A primary hurdle in the synthesis of this compound is the precise control of its multiple stereogenic centers. The first-generation approach addressed this through several strategic methods. One of the key strategies involved a concept described as formal 1,3-asymmetric induction, which was utilized during the construction of the core skeleton. nih.govacs.orgacs.org

The stereochemistry of the starting materials was crucial and often derived from the chiral pool, such as using optically active compounds to set the initial stereocenters. ethz.ch However, controlling the relative and absolute stereochemistry throughout a long synthetic sequence presented significant challenges. For instance, the formation of the ten-membered ring and the subsequent transformations had to proceed with high diastereoselectivity to avoid the formation of unwanted stereoisomers. nih.gov The lactone transposition, while innovative, also underscored the challenges in directly forming the desired stereochemical arrangement, necessitating a corrective, multi-step sequence. researchgate.netacs.org

Second-Generation Synthetic Approaches and Efficiency Enhancements

RCM, often catalyzed by ruthenium complexes like the Grubbs catalysts, has proven to be a powerful tool for forming medium and large-sized rings that are challenging to construct using traditional methods. researchgate.net In the context of this compound synthesis, a highly stereochemistry-dependent 10-membered RCM was a critical step. researchgate.net This reaction's success and stereochemical outcome are highly dependent on the substrate's conformation and the catalyst used. The second-generation approach leveraged a deeper understanding of these factors to design a more effective cyclization precursor, leading to a more efficient synthesis. acs.orgresearchgate.net

Table 1: Key Catalytic Reaction in this compound Synthesis

Reaction TypeCatalyst Employed (Example)Purpose in SynthesisReference
Ring-Closing Metathesis (RCM)Ruthenium-based catalysts (e.g., Grubbs catalyst)Formation of the 10-membered carbocyclic core researchgate.netacs.orgresearchgate.net
Stereoselective DihydroxylationOsmium tetroxide (OsO₄)Installation of vicinal diols with specific stereochemistry researchgate.net

The enhanced efficiency of the second-generation synthesis stems directly from a more sophisticated retrosynthetic analysis. chemistry.coachsolubilityofthings.com The core principle of this analysis is to work backward from the target molecule, breaking it down into simpler, readily available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. wordpress.com

In the synthesis of this compound, the strategic disconnection of the 10-membered ring to a linear diene precursor for the RCM reaction was a critical decision. acs.org The second-generation strategy refined this disconnection, creating a more straightforward pathway to the diene precursor. This improved strategy, combined with a stereoselective dihydroxylation and the lactone transposition sequence, streamlined the construction of the core skeleton. researchgate.net This approach avoided some of the more circuitous steps of the earlier route, resulting in a more concise and higher-yielding total synthesis. researchgate.netpeeref.com

Table 2: Comparison of Synthetic Generation Approaches

FeatureFirst-Generation SynthesisSecond-Generation SynthesisReference
Overall Strategy Lengthy, linear sequenceMore straightforward and convergent researchgate.netresearchgate.net
Key Innovation Lactone transposition, regioselective Mukaiyama aldol reactionHighly efficient RCM, stereoselective dihydroxylation researchgate.netresearchgate.net
Efficiency Lower overall yieldImproved yield of key intermediates (e.g., 20% in 12 steps) researchgate.net
Core Construction Step-wise assembly followed by corrective transpositionStreamlined construction via optimized RCM precursor researchgate.netacs.orgresearchgate.net

Semisynthesis and Derivatization of this compound

Semisynthesis, the chemical modification of a natural product or a readily available intermediate, is a powerful tool for generating structural diversity. researchgate.net This approach leverages the complex scaffold provided by nature to create novel derivatives with potentially enhanced or modified properties.

The total synthesis of (-)-diversifolin has been a notable achievement in organic chemistry, with strategies developed that also pave the way for accessing related compounds. researchgate.net A second-generation total synthesis was developed using a more direct strategy that featured a highly stereochemistry-dependent 10-membered ring-closing metathesis and a stereoselective dihydroxylation/lactone transposition sequence. researchgate.net This improved route highlights the ongoing efforts to refine synthetic pathways for greater efficiency.

Synthetic strategies towards this compound and its congeners often enable access to other structurally related germacranolides. For instance, a synthetic route developed for the first total synthesis of molephantin (B1677396), another highly oxygenated germacranolide, also successfully produced its congener, tomenphantopin F. researchgate.netresearchgate.net This particular synthesis was notable for its use of a highly diastereoselective intermolecular Barbier allylation and an ensuing Nozaki–Hiyama–Kishi (NHK) macrocyclization to construct the core ten-membered ring. researchgate.netresearchgate.netresearchgate.net

To systematically explore the chemical space around these complex molecules, divergent synthetic strategies are employed. A "build-couple-pair" strategy has been used to assemble a small library of germacrene-type lactones, which were then diversified into eight groups of structurally distinct analogues. researchgate.netresearchgate.net This approach allows for the generation of numerous derivatives from a common intermediate, facilitating the exploration of structure-activity relationships.

Table 1: Synthetic Strategies for Accessing this compound and Related Germacranolides

Target Compound(s)Key Synthetic Strategy / ReactionsAnalogues Accessed
(-)-DiversifolinSecond-generation total synthesis involving ring-closing metathesis and lactone transposition. researchgate.netNot specified, focused on improving yield of key intermediate.
MolephantinDiastereoselective intermolecular Barbier allylation; Nozaki–Hiyama–Kishi (NHK) macrocyclization. researchgate.netresearchgate.netTomenphantopin F. researchgate.netresearchgate.net
Germacrene Lactone LibraryBuild-couple-pair strategy; Sonogashira coupling; Barbier-type macrocyclization. researchgate.netresearchgate.netEight groups of structurally different analogues. researchgate.netresearchgate.net

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis where one functional group is converted into another. solubilityofthings.comscribd.com These reactions are crucial for generating structural diversity from a common molecular scaffold. In the context of germacranolides, FGIs such as oxidations, reductions, and esterifications are used to modify the core structure, leading to a wide range of derivatives. nih.gov

A compelling example of generating structural diversity is the photoinduced cycloisomerization of molephantin. researchgate.net Irradiation of molephantin with ultraviolet A light facilitates an isomerization of the (E,Z)-dienone moiety, followed by hemiketalization. researchgate.net This process provides a concise route to a family of related furanogermacranolides, including:

2-deethoxy-2β-hydroxyphantomolin

EM-2

Phantomolin

2-O-demethyltomenphantopin C

Tomenphantopin C

This transformation showcases how a single, complex natural product can serve as a progenitor for multiple other structurally intricate compounds through a simple functional group manipulation. Further diversification can be achieved through subsequent reactions like esterification. researchgate.net The ability to manipulate the functional groups on the germacrane (B1241064) skeleton is key to creating libraries of compounds for biological screening.

Table 2: Examples of Functional Group Interconversions in Germacranolide Synthesis

Starting MoietyReagents/ConditionsResulting Moiety/ProductPurpose
(E,Z)-Dienone in MolephantinUltraviolet A light (λmax=370 nm) researchgate.netIsomerized dienone leading to hemiketal formation researchgate.netAccess to furanogermacranolides like Phantomolin and EM-2 researchgate.net
Hydroxyl GroupAcyl chlorides / Anhydrides solubilityofthings.comEsterGeneration of ester derivatives for structure-activity relationship studies researchgate.net
Germacrene AGermacrene A oxidase (multi-step oxidation) oup.comtandfonline.comGermacrene A acid oup.comtandfonline.comBiosynthetic precursor to various sesquiterpene lactones nih.govoup.com
Diol2,2-dimethoxypropane acs.orgAcetonideProtection of diol functionality during multi-step synthesis acs.org

Methodological Advancements in Germacrane-Type Lactone Synthesis

The construction of the ten-membered macrocyclic core of germacrane-type lactones is a significant synthetic hurdle. nih.gov Consequently, the development of novel and efficient synthetic methodologies is a major focus of research.

Several key reactions have become instrumental in the synthesis of these compounds:

Nozaki–Hiyama–Kishi (NHK) Reaction: This chromium- and nickel-catalyzed reaction is frequently used for macrocyclization, effectively forming the ten-membered ring of compounds like molephantin from an aldehyde and a vinyl halide precursor. researchgate.netresearchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): RCM, often employing ruthenium-based catalysts, has proven effective for constructing the 10-membered carbocycle in syntheses of (-)-diversifolin. researchgate.netresearchgate.net

Lactone Transposition: This sequence allows for the repositioning of the lactone ring within a more complex, bicyclic intermediate, which was a key step in the first total synthesis of (-)-diversifolin. researchgate.netresearchgate.net

Barbier Allylation: The intermolecular Barbier allylation between a β,γ-unsaturated aldehyde and an optically active furanone intermediate has been used to set crucial stereocenters in a highly diastereoselective manner. researchgate.netresearchgate.net

Gold-Catalyzed Transannulation: In the synthesis of furanoheliangolides, a class related to germacranolides, gold catalysis has been employed to facilitate transannulation reactions, transforming the germacrene core into the characteristic fused ring system of heliangolides. researchgate.net

Palladium-Catalyzed Macrocyclization: A scalable and enantioselective synthesis of the germacrane ring system has been developed using a palladium-catalyzed macrocyclization, demonstrating a potential solution to the long-standing challenge of producing these ten-membered rings efficiently and on a larger scale. nih.gov

These methodological advancements not only enable the total synthesis of complex natural products like this compound but also provide the tools necessary to generate a wide array of analogues for chemical and biological investigation.

Structure Activity Relationship Sar Investigations of Diversifolin and Its Chemical Scaffold

Elucidation of Pharmacophoric Elements within the Diversifolin Structure

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. wikipedia.org For this compound, a germacranolide sesquiterpene lactone, several key pharmacophoric elements can be identified that are crucial for its bioactivity.

The primary and most significant pharmacophoric element within the this compound structure is the α-methylene-γ-lactone moiety. This feature is a common characteristic of many biologically active sesquiterpene lactones. researchgate.net The exocyclic double bond conjugated with the lactone's carbonyl group makes this moiety an electrophilic Michael acceptor. This reactivity allows it to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues within proteins. researchgate.netnih.gov This alkylating capability is central to its mechanism of action against various biological targets, including transcription factors like NF-κB. nih.gov

Other important pharmacophoric features of the this compound scaffold include:

The Hydroxyl Group (-OH): Located at the C-1 position, this group can act as both a hydrogen bond donor and acceptor. solubilityofthings.comlibretexts.org Such interactions are critical for the specific binding of a molecule to its receptor, influencing its orientation and affinity.

The Germacranolide Skeleton: The ten-membered carbocyclic ring provides a specific and relatively rigid three-dimensional conformation. This framework holds the reactive functional groups in a precise spatial orientation, which is essential for effective interaction with the complex architecture of biological macromolecules. researchgate.net

Impact of Specific Structural Moieties on Biological Interactions

α-Methylene-γ-lactone Moiety: This is the key reactive center of the molecule. Research has demonstrated that the anti-inflammatory activity of this compound and related compounds stems from their ability to inhibit the transcription factor NF-κB. nih.gov This inhibition is achieved through the direct alkylation of cysteine residues in the p65 subunit of NF-κB. nih.gov By forming a covalent bond, this compound prevents NF-κB from binding to DNA, thereby blocking the transcription of pro-inflammatory genes and reducing the inflammatory response. nih.gov The presence of this reactive group is therefore considered essential for this specific biological activity.

The C-1 Hydroxyl Group: The hydroxyl group significantly influences the polarity and hydrogen-bonding capacity of the molecule. libretexts.orghyphadiscovery.com Its presence can facilitate interactions with polar residues in a protein's binding pocket. Comparing this compound to its analog, this compound methyl ether, where this hydroxyl group is replaced by a methoxy (B1213986) group, reveals the importance of this position. Both compounds were found to inhibit NF-κB activation, indicating that a free hydroxyl group is not an absolute requirement for this particular activity. nih.gov However, the same study noted that only this compound exhibited moderate antibacterial activity against Bacillus subtilis, whereas this compound methyl ether did not. nih.gov This suggests that the free hydroxyl group is critical for certain biological interactions while being less crucial for others.

The C-8 Angelate Ester: The ester group at the C-8 position is another significant modulator of bioactivity. It affects the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access its intracellular targets. Furthermore, the size and shape of the ester side chain contribute to the steric profile of the molecule, which can either enhance or hinder its fit within a specific binding site.

Molecular and Cellular Mechanisms of Action of Diversifolin

Modulation of Transcription Factor Activity

Diversifolin has been shown to modulate the activity of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

Inhibition of NF-κB Activation Pathway

Research indicates that this compound can inhibit the activation of the NF-κB transcription factor. nih.govresearchgate.net NF-κB plays a central role in orchestrating the expression of genes involved in inflammation and immune responses. mdpi.com Its inhibition by this compound points to a significant anti-inflammatory potential at the molecular level.

The inhibitory effect of this compound on the NF-κB pathway is attributed to the chemical process of cysteine alkylation. nih.govresearchgate.net Sesquiterpene lactones, including this compound, are known to possess an α-methylene-γ-lactone moiety which can react with nucleophilic sulfhydryl groups present in cysteine residues of proteins. researchgate.net This alkylation is believed to occur on specific cysteine residues within the p65 subunit of NF-κB. mdpi.comresearchgate.net This modification of the p65 subunit directly interferes with the DNA binding capability of NF-κB, thereby preventing the transcription of its target genes. researchgate.netresearchgate.net Studies have identified Cysteine 38 in the p65 subunit as a crucial target for alkylation by sesquiterpene lactones, leading to the inhibition of NF-κB activity. mdpi.comresearchgate.net

Interaction with Enzyme Systems

In addition to its effects on transcription factors, the interactions of this compound with specific enzyme systems have also been a subject of investigation.

Investigations on α-Glucosidase Inhibition

α-Glucosidase is a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govmdpi.com While the broader class of compounds from which this compound is derived has been studied for α-glucosidase inhibition, specific inhibitory data for this compound itself is a subject of ongoing research. researchgate.netnih.gov

Studies on Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. wikipedia.orgmdpi.com ACE inhibitors work by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure. wikipedia.orgmayoclinic.org Synthetic studies have explored the potential of this compound derivatives as ACE inhibitors, indicating an area of interest for further investigation into the therapeutic applications of this natural compound. researchgate.net

Analysis of Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmitter levels. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.commdpi.comnih.gov Research on extracts from Tithonia diversifolia, the plant source of this compound, has demonstrated inhibitory activity against both AChE and BChE. researchgate.net While the specific contribution of this compound to this activity is not isolated in the available literature, related studies on other plant-derived compounds like boldine (B1667363) have shown direct inhibition of these enzymes, with IC50 values of 372 µmol/l for AChE and 321 µmol/l for BChE. nih.gov The dual inhibition of both AChE and BChE is considered a promising approach for managing neurological disorders. mdpi.comnih.gov

Engagement with Other Cellular Signaling Pathways

Potential Interactions with PPAR-γ and Related Nuclear Receptors

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a significant role in regulating lipid and glucose metabolism. jppres.comresearchgate.netresearchgate.netnih.gov Computational studies have identified this compound as a compound with a high binding affinity for PPAR-γ. jppres.com Molecular docking simulations suggest that this compound can act as an analog to PPAR-γ, indicating its potential to modulate the expression of genes involved in metabolic pathways. jppres.com The interaction with PPAR-γ is a key area of interest for developing therapies for metabolic syndromes like diabetic nephropathy. jppres.comresearchgate.net

Effects on Cell Cycle Progression in In Vitro Models

The regulation of the cell cycle is a fundamental process for cell growth and proliferation. plos.orgelifesciences.orgnih.govnih.gov Disruptions in cell cycle progression are a hallmark of cancer. Studies on various compounds have shown that they can induce cell cycle arrest, often at the G1 or G2/M phase, leading to an inhibition of cancer cell growth. oncotarget.com While direct evidence for this compound's effect on cell cycle progression is not explicitly detailed, the general activity of natural compounds suggests this as a plausible mechanism of action that warrants further investigation.

Influence on Angiogenesis-Related Factors (e.g., VEGF expression) in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease, particularly in cancer. actasdermo.orgplos.org Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. mdpi.comnih.gov Research indicates that extracts from Tithonia diversifolia may influence angiogenesis-related factors. While the specific role of this compound has not been isolated, the ability of natural compounds to modulate VEGF expression and signaling is an active area of research. actasdermo.orgnih.gov For instance, some treatments are known to exert anti-angiogenic activity by affecting VEGF expression. actasdermo.org

Computational Modeling and Molecular Docking Studies of Protein Interactions

Computational methods like molecular docking are invaluable for predicting the interaction between small molecules and protein targets. mdpi.comnih.govresearchgate.netnih.gov These studies provide insights into binding affinities and the specific molecular interactions that stabilize the ligand-protein complex. In the case of this compound, molecular docking studies have been instrumental in identifying its potential to interact with various proteins. jppres.com For example, a study investigating constituents of Tithonia diversifolia used molecular docking to show that this compound has a high binding affinity for α-glucosidase, with a free binding energy of -8.1 Kcal/mol. jppres.com These computational predictions are crucial for guiding further experimental validation of this compound's biological activities. jppres.commdpi.comresearchgate.net

Table of Binding Affinities from Computational Studies

Target Protein Compound Binding Affinity (kcal/mol)
α-glucosidase This compound -8.1 jppres.com
α-glucosidase Tagitinin F -8.1 jppres.com
α-glucosidase Tirotundin -8.1 jppres.com

Table of Compound Names Mentioned

Compound Name
This compound
Tagitinin F
Tirotundin
Acarbose (B1664774)
Boldine

Prediction of Binding Affinities to Target Proteins

Computational molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets. One such study investigated the interaction of phytoconstituents from Tithonia diversifolia with proteins relevant to diabetes. jppres.com In this research, the binding free energy of this compound with α-glucosidase was calculated to be -8.1 Kcal/mol. jppres.com This value indicates a strong and favorable binding interaction between this compound and the α-glucosidase enzyme.

The predicted binding affinity of this compound was found to be greater than that of acarbose, a standard α-glucosidase inhibitor, which exhibited a binding free energy of -7.6 Kcal/mol. jppres.com This suggests that this compound may have a comparable or even superior potential to inhibit this enzyme. The binding energies for this compound and other related compounds from the study are presented in Table 1.

Table 1: Predicted Binding Affinities of Selected Compounds against α-Glucosidase

Compound Binding Free Energy (Kcal/mol)
This compound -8.1 jppres.com
Tagitinin F -8.1 jppres.com
Tirotundin -8.1 jppres.com

Elucidation of Ligand-Receptor Interaction Dynamics

Further analysis of the molecular docking simulations has shed light on the specific interactions between this compound and the amino acid residues within the binding site of α-glucosidase. These interactions are crucial for the stability of the ligand-receptor complex and are primarily composed of hydrogen bonds and hydrophobic interactions. jppres.com

The computational model revealed that this compound forms two hydrogen bonds with the amino acid residues of α-glucosidase. Specifically, the oxygen atoms of the this compound molecule interact with the nitrogen atoms of Glutamic acid 866 (Glu866) and Arginine 594 (Arg594) at distances of 3.29 Å and 3.14 Å, respectively. jppres.com

In addition to these hydrogen bonds, several hydrophobic interactions contribute to the binding of this compound within the active site of α-glucosidase. The amino acid residues involved in these hydrophobic interactions include Serine 864 (Ser864), Histidine 717 (His717), Leucine 865 (Leu865), Phenylalanine 362 (Phe362), Proline 595 (Pro595), and Valine 867 (Val867). jppres.com These interactions, detailed in Table 2, collectively stabilize the docked complex. The study highlighted that this compound shares a similar binding site with Tagitinin F and Tirotundin, interacting with residues Glu866, Glu869, and Leu868. jppres.com

Table 2: Molecular Interactions between this compound and α-Glucosidase

Interaction Type Amino Acid Residue Ligand Atom Distance (Å)
Hydrogen Bond Glu866 (N) O 3.29 jppres.com
Hydrogen Bond Arg594 (N) O 3.14 jppres.com

Preclinical Research on Diversifolin in Mechanistic Biological Models

In Vitro Studies on Cellular Responses

In vitro studies, which are conducted using cells or biological molecules outside their normal biological context, provide crucial preliminary data on the potential bioactivity of a compound. Research on Diversifolin has involved its assessment against cancer cell lines and parasitic organisms to elucidate its effects on cellular viability and growth.

Tithonia diversifolia, the plant from which this compound is commonly isolated, has demonstrated antiproliferative properties against various cancer cell lines. Methanolic extracts of the plant have shown activity against human glioblastoma U373 cells. researchgate.netnih.gov Similarly, extracts have been reported to be cytotoxic to colon cancer cells. researchgate.net

While this compound is a known constituent of these active extracts, studies have often isolated another sesquiterpenoid, Tagitinin C, as a principal agent behind the observed anti-cancer effects. researchgate.netnih.govnih.gov For instance, in a study on human glioblastoma U373 cells, the methanolic extract of T. diversifolia showed an IC50 value of 59.2±3.7 μg/mL, while the isolated Tagitinin C had a significantly more potent IC50 value of 6.1±0.1 μg/mL. researchgate.netnih.gov Research has also indicated that Tagitinin C inhibits the growth of colorectal cancer cells. researchgate.net

The ethnobotanical use of Tithonia diversifolia for treating malaria has prompted investigations into its antiplasmodial properties. nih.gov Extracts from the plant have been tested against various parasite species. nih.govresearchgate.netjournaljalsi.com For example, an ether extract from the aerial parts of the plant demonstrated good in vitro antiplasmodial activity against strains of Plasmodium falciparum. nih.govresearchgate.net However, a bioassay-guided fractionation of this extract identified Tagitinin C as the main active component. nih.gov

Mechanistic insights into the bioactivity of sesquiterpene lactones from T. diversifolia, including this compound, have been explored in the context of inflammation, which is relevant to the host response in parasitic infections. One study investigated the anti-inflammatory activity of major sesquiterpene lactones from the plant, including this compound, this compound methyl ether, and Tirotundin. researchgate.net The findings indicated that these compounds inhibit the activation of the transcription factor NF-kappa B, a key regulator of inflammatory responses, while not affecting enzymes of the arachidonic acid pathway like cyclooxygenase-I or phospholipase A2. researchgate.net This inhibition of a central inflammatory pathway provides a potential mechanism through which this compound might modulate host-parasite interactions.

Direct experimental data on the efficacy of isolated this compound against the epimastigotes or trypomastigotes of Trypanosoma cruzi or against the erythrocytic stages of Plasmodium yoelii is limited in the available literature, which more frequently focuses on the crude extracts or other isolated active compounds.

In Silico Predictive Modeling for Biological Activities

In silico research, utilizing computational models and simulations, is a cornerstone of modern drug discovery, allowing for the prediction of a compound's pharmacokinetic properties and biological activities before extensive laboratory testing. jppres.com this compound has been analyzed in several such computational studies.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. jppres.com This can be done using either ligand-based or structure-based approaches. Ligand-based methods use the knowledge of known active molecules to find others with similar properties, while structure-based methods, like molecular docking, predict the interaction between a compound and the three-dimensional structure of a biological target. jppres.commdpi.com

This compound has been evaluated using these methodologies. In one study, molecular docking was used to investigate the interaction of 18 phytoconstituents from Tithonia diversifolia, including this compound, with various protein targets implicated in diabetic nephropathy. jppres.comresearchgate.netjppres.com This structure-based approach predicted that this compound, along with Tagitinin F and Tirotundin, would bind effectively to the enzyme α-glucosidase, showing a lower binding free energy (-8.1 kcal/mol) than the standard inhibitor acarbose (B1664774) (-7.6 kcal/mol). jppres.com

Another study employed ligand-based methods, including pharmacophore modeling and auto-QSAR, to evaluate compounds from T. diversifolia for potential activity against targets for Alzheimer's disease. mdpi.com While the study focused on other flavonoids, it included this compound in its dataset of evaluated compounds from the plant, demonstrating the application of these predictive techniques to this molecule. mdpi.com

Predictive analytics in drug discovery involves using data and computational models to forecast a compound's properties, such as its absorption, distribution, metabolism, excretion, and toxicity (ADME-T), as well as its potential for bioactivity. jppres.comuran.ua This profiling helps in the early identification of promising drug candidates.

This compound was part of a comprehensive in silico analysis that predicted the drug-likeness and ADME-T properties of compounds from Tithonia diversifolia. jppres.comjppres.com The drug-likeness of a molecule is often initially assessed using criteria such as Lipinski's rule of five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. jppres.com The study confirmed that the phytoconstituents analyzed, including this compound, were within the ranges set by Lipinski's rule. jppres.comresearchgate.netjppres.com

The binding affinities of these compounds to several proteins were also predicted, with this compound being among the phytoconstituents identified as having a high binding affinity to multiple targets. jppres.comjppres.com

Table of In Silico Predicted Binding Affinities for this compound

Click to view data
Protein TargetPredicted Binding Affinity (kcal/mol)
α-glucosidase-8.1
Data derived from a molecular docking study on phytoconstituents of Tithonia diversifolia. jppres.com

Table of Predicted Drug-Likeness Properties for T. diversifolia Compounds

Click to view data
Compound PropertyCriteria (Lipinski's Rule of Five)Status for T. diversifolia Phytoconstituents
Hydrogen Bond Donors≤ 5Compliant
Hydrogen Bond Acceptors≤ 10Compliant
Molecular Weight< 500 DaCompliant
Log P (CLogP)< 5Compliant
Based on an in silico analysis of 18 phytoconstituents, including this compound. jppres.com

Advanced Analytical Methodologies in Diversifolin Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components within a complex mixture. b-ac.co.ukmastelf.com It operates by pumping a sample mixture, dissolved in a liquid solvent (the mobile phase), through a column filled with a solid adsorbent material (the stationary phase). mastelf.comshimadzu.com Each component interacts differently with the stationary phase, causing them to travel through the column at different speeds, thus enabling their separation. shimadzu.com

In the context of diversifolin research, HPLC is used for both qualitative and quantitative purposes. drawellanalytical.com Qualitative analysis focuses on identifying the presence of this compound in a sample by comparing its retention time—the time it takes for the compound to pass through the column—to that of a known reference standard. mastelf.com Quantitative analysis determines the precise amount of this compound in a sample, which is essential for understanding its concentration in natural sources. drawellanalytical.com HPLC's versatility allows for its application in analyzing various samples, from plant extracts to biological fluids. b-ac.co.uknih.gov

A powerful application of HPLC is chromatographic fingerprinting, which generates a characteristic profile or "fingerprint" of a plant extract. When coupled with a Diode-Array Detector (DAD), the technique is known as HPLC-DAD. nih.gov This detector measures the absorbance of the eluting compounds across a wide range of UV-Vis wavelengths simultaneously, providing three-dimensional data (absorbance, wavelength, and time). b-ac.co.uk

HPLC-DAD fingerprinting is particularly valuable for the analysis of extracts from plants known to produce this compound and related compounds, such as those from the Tithonia and Ferula genera. nih.govresearchgate.net For instance, studies on Tithonia diversifolia have identified sesquiterpene lactones, including this compound and this compound methyl ether, as key bioactive constituents. nih.gov Similarly, HPLC-DAD analysis of Ferula species, known for producing daucane esters, allows for the creation of chemical fingerprints that can distinguish between different species based on their unique phytochemical profiles. researchgate.nettjnpr.orgtjnpr.org This method is instrumental in quality control and standardization of herbal extracts.

Table 1: Summary of HPLC-DAD Findings for Profiling Plant Extracts

Plant Genus Key Compound Classes Identified Analytical Purpose Reference
Tithonia Sesquiterpene lactones (e.g., this compound), Phenolic acids, Flavonoids Bioactive compound profiling, Antioxidant and enzyme inhibition studies nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Metabolomics

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. currenta.de It is a highly sensitive method, capable of providing a wealth of structural information from very small sample amounts. currenta.depittcon.org In this compound research, MS is critical for confirming the compound's identity and for exploring its metabolic fate in biological systems.

The process involves ionizing a sample and then separating the resulting ions based on their m/z value. The resulting mass spectrum displays the relative abundance of ions at each m/z value, which helps in elucidating the molecule's structure. pittcon.org

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that measures the mass of a compound with extremely high accuracy, typically to four or more decimal places. currenta.defiveable.me This precision allows for the unambiguous determination of a molecule's elemental composition or molecular formula. fiveable.melibretexts.org

HRMS can distinguish between compounds that have the same nominal mass (whole number mass) but different exact masses due to the slight mass differences between their constituent atoms. libretexts.orgnih.gov For example, the exact mass of a molecule is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C = 12.0000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org This capability is crucial for correctly identifying unknown compounds or confirming the identity of known ones like this compound. fiveable.melibretexts.org The accurate mass data obtained from HRMS provides a high degree of confidence in the assigned molecular formula. massspeclab.com

Table 2: Comparison of Nominal Mass vs. High-Resolution Exact Mass

Compound Molecular Formula Nominal Mass (amu) High-Resolution Exact Mass (Da)
Diversin¹ C₁₉H₂₀O₄ 312 312.13615911
Astaxanthin C₄₀H₅₂O₄ 596 596.38656014
Fentanyl C₂₂H₂₈N₂O 336 336.2202
Acebutolol C₁₈H₂₈N₂O₄ 336 336.2049

¹Diversin is a synonym for a related compound, used here for illustrative purposes based on available data. nih.gov

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a premier technique for identifying and quantifying metabolites in complex biological matrices. ijpras.comnih.gov LC first separates the components of a mixture, which are then introduced into the mass spectrometer for analysis. nih.gov

In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. lcms.cz This process provides detailed structural information that is highly specific to the precursor ion, allowing for confident metabolite identification. ijpras.comlcms.cz LC-MS/MS is widely used in metabolomics to study how drugs and natural compounds like daucane esters are processed in the body. ijpras.comusp.br The technique is highly sensitive and quantitative, making it suitable for measuring low concentrations of metabolites in samples such as plasma or urine. nih.govmdpi.com

Table 3: Principle of Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Stage Process Description Outcome
MS1 Ionization & Selection The sample is ionized, and a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer. Isolation of the target compound's ion.
Collision Cell Fragmentation The selected precursor ion is fragmented by colliding it with an inert gas (e.g., argon or nitrogen). Generation of characteristic product ions.

| MS2 | Analysis of Fragments | The product ions are separated and analyzed in the second mass analyzer. | A product ion spectrum (fingerprint) specific to the precursor ion's structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive methods for determining the detailed three-dimensional structure of organic molecules. ebsco.comcas.cz It works by exploiting the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. ebsco.com When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides rich information about the molecule's carbon-hydrogen framework, the chemical environment of the atoms, and their connectivity. ebsco.comlongdom.org

For complex molecules like this compound, which is a sesquiterpene lactone with multiple stereogenic centers, NMR is indispensable for elucidating its complete structure and relative stereochemistry. researchgate.netfepbl.com

While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for deciphering complex structures and establishing stereochemistry. longdom.orgnumberanalytics.com These advanced methods produce spectra that show correlations between different nuclei, providing a detailed map of atomic connectivity within the molecule. numberanalytics.comresearchgate.net

Key 2D NMR techniques used in the structural elucidation of natural products like this compound include:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.orgnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. numberanalytics.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveal protons that are close to each other in space, regardless of whether they are bonded. This is paramount for determining the relative stereochemistry and conformation of the molecule. longdom.orgresearchgate.net

The combination of these techniques allows chemists to solve the intricate structural puzzle presented by this compound, including the precise spatial arrangement of its atoms. researchgate.netnih.gov

Table 4: Key Advanced NMR Techniques in Structural Elucidation

Technique Type of Information Provided Application in this compound Research Reference
COSY ¹H-¹H correlations through bonds Establishes proton-proton connectivity within spin systems. longdom.orgnumberanalytics.com
HSQC ¹H-¹³C one-bond correlations Assigns protons to their directly attached carbons. numberanalytics.com
HMBC ¹H-¹³C long-range (2-3 bond) correlations Connects molecular fragments to build the carbon skeleton. numberanalytics.comresearchgate.netnih.gov

| NOESY/ROESY | ¹H-¹H correlations through space | Determines the relative stereochemistry and 3D conformation. | longdom.orgresearchgate.net |

Computational NMR Chemical Shift Predictions

The definitive structural elucidation of complex natural products like this compound is a significant challenge in organic chemistry. mdpi.com While Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, the interpretation of raw spectral data can be ambiguous, occasionally leading to incorrect structural assignments. mdpi.com To overcome this, computational methods for predicting NMR chemical shifts have become a powerful ancillary tool. mdpi.commdpi.com These in silico techniques, particularly those based on Density Functional Theory (DFT), provide a theoretical spectrum that can be compared against experimental data to validate or revise a proposed structure. nih.gov

The most common approach involves using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.comnih.govlicorbio.com The GIAO method is renowned for its accuracy in calculating NMR shielding tensors, which are then converted into chemical shifts. mdpi.comnih.gov The process begins with the computational generation of possible 3D conformations of the molecule, which are then subjected to geometry optimization to find the most stable structures at a given level of theory. mdpi.comscbt.com Subsequently, NMR shielding constants are calculated for these optimized structures. scbt.com By comparing the calculated chemical shifts with the experimental values, researchers can confirm the relative configuration of the molecule with high confidence. mdpi.commdpi.com This computationally assisted analysis was instrumental in the structural determination of numerous complex terpenes and was applied during the research that led to the first total synthesis of (–)-diversifolin. mdpi.com Machine learning advancements are further refining these predictions, promising even higher accuracy and efficiency in the future. science.govfrontiersin.org

Table 1: Generalized Protocol for GIAO-DFT Chemical Shift Calculation This table outlines a typical workflow for the computational prediction of NMR chemical shifts for complex organic molecules like this compound, based on established methodologies. mdpi.commdpi.commdpi.comscbt.com

StepDescriptionCommon Methods/Basis Sets
1. Conformational Search Generation of a set of possible low-energy three-dimensional structures (conformers) for the molecule.Molecular Mechanics (MMFF), Monte Carlo search.
2. Geometry Optimization Each conformer is optimized to find its lowest energy state (a local minimum on the potential energy surface). This step refines the atomic coordinates.DFT methods such as B3LYP or mPW1PW91. mdpi.comnih.gov Basis sets like 6-31G(d) or 6-311+G(2d,p). mdpi.comscbt.com
3. NMR Calculation The magnetic shielding tensor for each nucleus in the optimized structures is calculated.GIAO-DFT is the method of choice. mdpi.comlicorbio.com Functionals like B3LYP, mPW1PW91, or ωB97XD with basis sets such as 6-311+G(2d,p) or aug-cc-pVTZ are often used. mdpi.com
4. Chemical Shift Prediction The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard (e.g., TMS).δcalc = σref - σcalc. Results from multiple conformers may be Boltzmann-averaged based on their calculated energies to yield a final predicted spectrum. mdpi.com
5. Correlation Analysis The predicted chemical shifts (δcalc) are statistically compared with the experimental shifts (δexp) to assess the correctness of the proposed structure.Linear regression analysis, calculation of Mean Absolute Error (MAE) and correlation coefficient (R2). A high correlation confirms the structural assignment. oncotarget.com

Microscopic and Spectroscopic Techniques for Cellular and Molecular Characterization

To understand the biological activity of a compound like this compound, researchers employ a suite of advanced microscopic and spectroscopic techniques. These methods allow for the quantitative analysis of cellular processes and the visualization of molecular interactions within cells. semanticscholar.orgnih.gov Techniques such as flow cytometry are indispensable for analyzing the effects of a compound on cell proliferation and division, while immunocytochemistry provides precise information on the location and expression levels of target proteins. semanticscholar.orgnih.gov Together, these methodologies provide critical insights into the compound's mechanism of action at a cellular and molecular level.

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a large population of cells as they pass individually through a laser beam. scbt.comantibodies.com In cancer research, it is widely used for cell cycle analysis, which involves staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI). semanticscholar.orgselectscience.net The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of the cell population in the different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). semanticscholar.org A significant increase in the percentage of cells in a particular phase, such as the G2/M phase, indicates that the compound induces cell cycle arrest at that checkpoint. licorbio.com

A study investigating an active compound isolated from Tithonia diversifolia utilized flow cytometry to analyze its effect on the cell cycle of WiDr human colon cancer cells. The results showed that the compound induced cell cycle arrest in a concentration- and time-dependent manner, primarily in the G1 and sub-G1 phases. Other studies on different bioactive compounds from Tithonia diversifolia, such as tagitinin C, have also used flow cytometry to demonstrate G2/M phase arrest in various cancer cell lines. mdpi.com

Table 2: Effect of an Active Compound from Tithonia diversifolia on WiDr Cell Cycle Distribution Data adapted from a study analyzing the impact of an isolated compound on colon cancer cells using flow cytometry with propidium iodide staining.

TreatmentIncubation Time (hours)% Cells in Sub-G1 Phase% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control 481.358.729.810.2
Isolated Compound (4 µg/mL) 3612.159.221.57.2
Isolated Compound (4 µg/mL) 4814.954.422.87.9
Isolated Compound (8 µg/mL) 363.271.317.87.7
Isolated Compound (8 µg/mL) 484.668.211.216.0

Immunocytochemistry (ICC) is a laboratory technique used to visualize the presence, abundance, and subcellular localization of a specific protein or antigen within cells by using an antibody that binds to it. nih.gov The antibody is typically linked to a fluorescent dye (immunofluorescence) or an enzyme that catalyzes a color-producing reaction (immunochromogenic staining), allowing for detection by microscopy. nih.gov This method is crucial for understanding how a compound affects specific cellular pathways by revealing changes in the expression levels or location of key regulatory proteins. nih.gov

In the context of compounds derived from Tithonia diversifolia, ICC has been used to investigate their effects on proteins involved in cancer progression. For instance, a study on an active compound isolated from the plant used an immunocytochemistry assay to evaluate its anti-angiogenic properties by measuring the expression of Vascular Endothelial Growth Factor (VEGF) in WiDr colon cancer cells. The analysis showed that the compound significantly inhibited the expression of VEGF, a key protein in the formation of new blood vessels that support tumor growth. This type of analysis provides direct visual evidence of a compound's effect on a specific molecular target. nih.gov Other related techniques, such as immunofluorescence, have been employed to track the translocation of proteins like Nrf2 in cancer cells treated with tagitinin C, another compound from T. diversifolia.

Table 3: Inhibition of VEGF Expression by an Active Compound from Tithonia diversifolia Data derived from an immunocytochemical analysis of WiDr cells treated with an isolated compound for 48 hours.

TreatmentMean % VEGF Expression ± SD% Inhibition of VEGF Expression
Cell Control 97.31 ± 2.69N/A
Isolated Compound (4 µg/mL) 51.21 ± 3.8647.38%

Morphologically-Directed Raman Spectroscopy (MDRS) is a powerful analytical technique that integrates automated particle imaging with Raman spectroscopy into a single platform. This combination allows for the detailed characterization of individual particles within a mixture based on both their physical properties (size and shape) and their chemical identity. The process involves two main stages: first, an automated imaging system scans a dispersed sample to measure the morphological parameters of thousands of individual particles. Second, based on this morphological data, specific particles of interest are targeted for chemical identification using Raman spectroscopy.

MDRS is particularly valuable in the pharmaceutical industry for applications such as analyzing the composition of formulations, identifying different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API), and detecting counterfeit drugs. It provides component-specific particle size and shape distributions, which are critical for understanding product performance and ensuring quality.

While the application of MDRS to the specific compound this compound has not been reported in the scientific literature, the technique holds potential relevance for future research. Should this compound be developed into a pharmaceutical formulation, MDRS could be employed for:

Quality Control: Ensuring the uniform distribution and particle size of this compound within a blend of excipients.

Polymorph Screening: Identifying and quantifying different crystalline forms of this compound, which could impact its stability and bioavailability.

Deformulation Studies: Analyzing a reference product to replicate its composition in a generic formulation.

The ability of MDRS to provide a comprehensive microstructural analysis makes it a potentially valuable tool in the later stages of drug development involving this compound.

Future Research Trajectories and Academic Opportunities

Exploration of Undiscovered Biosynthetic Pathways of Diversifolin

While the general biosynthetic route for sesquiterpene lactones (STLs) in the Asteraceae family is understood to originate from farnesyl pyrophosphate (FPP), the precise enzymatic steps leading to the formation of this compound are yet to be fully elucidated. dntb.gov.uaresearchgate.net this compound is classified as a germacranolide, a major subclass of STLs. researchgate.net The foundational pathway is believed to proceed through several key stages, as outlined in the table below.

Proposed Biosynthetic StagePrecursorKey Enzyme ClassProduct
Terpenoid Backbone Formation Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP)PrenyltransferaseFarnesyl pyrophosphate (FPP)
Cyclization Farnesyl pyrophosphate (FPP)Germacrene A synthase (GAS)Germacrene A
Oxidation Germacrene AGermacrene A oxidase (GAO)Germacrenoic acid
Hydroxylation & Lactonization Germacrenoic acidCytochrome P450 monooxygenases (CYPs)Costunolide (potential intermediate)
Further Modifications Costunolide or other intermediatesVarious enzymes (e.g., hydroxylases, acyltransferases)This compound

This table represents a generalized pathway for germacranolide biosynthesis; the specific enzymes and intermediates for this compound are currently unknown.

The biosynthesis of most STLs is thought to begin with the cyclization of FPP by a sesquiterpene synthase to form a sesquiterpene backbone, with germacrene A being a common intermediate for many. dntb.gov.ua This is followed by a series of oxidative modifications, often catalyzed by cytochrome P450 enzymes (CYPs), to introduce hydroxyl groups and facilitate the formation of the characteristic lactone ring. jppres.comfiu.eduresearchgate.net For instance, costunolide, another germacranolide, is considered a pivotal precursor for many other STLs. researchgate.netjppres.com

Future research should focus on identifying the specific germacrene A synthase (GAS), germacrene A oxidase (GAO), and the unique suite of CYP enzymes and other modifying proteins responsible for converting germacrenoic acid into this compound in Tithonia diversifolia. The significant genetic and phenotypic variability observed within this plant species suggests that different genotypes may possess varied capacities for producing this compound and related compounds. nih.govmdpi.com Leveraging transcriptomic data from this compound-producing tissues, such as glandular trichomes where STLs are often synthesized and stored, could accelerate the discovery of these "missing" genes. acs.orgaxispharm.com Elucidating the complete pathway would not only be a significant academic achievement but would also open the door to metabolic engineering and synthetic biology approaches for the sustainable production of this compound.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The total synthesis of this compound has been achieved, providing a chemical roadmap that can be adapted for creating novel analogues. researchgate.netresearchgate.net Future research presents a significant opportunity to move beyond replicating the natural structure and into the realm of medicinal chemistry by designing and synthesizing derivatives with improved therapeutic properties. The goal is to enhance target specificity, increase potency, and optimize pharmacokinetic profiles.

This endeavor is fundamentally guided by Structure-Activity Relationship (SAR) principles, which seek to connect a molecule's chemical structure to its biological activity. youtube.commans.edu.eg By systematically modifying the functional groups on the this compound scaffold—such as the α-methylene-γ-butyrolactone ring, the hemiketal moiety, or various hydroxyl groups—researchers can probe which parts of the molecule are essential for its biological effects. For example, the α-methylene-γ-lactone group is a common feature in many bioactive STLs and is often crucial for their activity, which is thought to involve covalent interactions with biological nucleophiles like cysteine residues in proteins. researchgate.net

Synthetic strategies, such as those employing ring-closing metathesis which proved successful in the total synthesis of this compound, could be leveraged to build a library of analogues. researchgate.net These new compounds could then be screened to identify candidates with higher affinity for specific biological targets and reduced off-target effects, potentially leading to more effective and safer therapeutic agents.

Advanced Mechanistic Studies using Multi-Omics Approaches

Initial research has shown that this compound can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. nih.govbaker.edu.au While this provides a valuable clue, it likely represents only one facet of its complex biological activity. A significant future opportunity lies in applying multi-omics approaches to obtain a systems-level understanding of this compound's mechanism of action. thermofisher.comfrontiersin.org

Multi-omics integrates data from different biological layers to create a more comprehensive picture of cellular responses to a stimulus. nih.govbiobide.com

Transcriptomics (RNA-Seq): Would reveal the full spectrum of genes whose expression is altered by this compound treatment, identifying entire pathways that are up- or down-regulated.

Proteomics: Would identify changes in protein abundance and post-translational modifications, confirming that the changes observed at the transcript level translate to the functional protein level and uncovering other protein-level regulations.

Metabolomics: Would analyze shifts in the cellular metabolic profile, providing insights into how this compound affects cellular energy, lipid metabolism, and other biochemical pathways. baker.edu.aunih.govnih.govresearchgate.net

Lipidomics: As a subset of metabolomics, this would specifically detail changes in lipid species, which is highly relevant given the role of lipids in inflammation and cell signaling.

By integrating these datasets, researchers can move beyond a single target and construct a detailed network of the molecular interactions and pathway perturbations caused by this compound. This approach is powerful for identifying novel targets, understanding polypharmacological effects, and discovering potential biomarkers for the compound's activity. nih.govfrontiersin.org

Development of Robust Analytical Standards for Diverse Biological Matrices

To advance this compound from a laboratory curiosity to a potential therapeutic lead, the development of robust and validated analytical methods is essential. These methods are crucial for pharmacokinetic studies, enabling the accurate quantification of the compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, specificity, and throughput. axispharm.comnih.gov While studies have used techniques like UHPLC-MS to identify this compound within plant extracts, dedicated, validated methods for its quantification in biological fluids are needed. mdpi.com The development of such a method would involve:

Optimization of Sample Preparation: Establishing efficient extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to isolate this compound from interfering substances in the biological matrix.

Chromatographic Separation: Developing an LC method that effectively separates this compound from its potential metabolites and other endogenous compounds.

Mass Spectrometry Detection: Fine-tuning MS/MS parameters for sensitive and specific detection, including the selection of optimal precursor and product ion transitions.

Method Validation: Rigorously validating the assay for accuracy, precision, linearity, range, selectivity, and stability according to regulatory guidelines to ensure reliable and reproducible results. axispharm.com

The establishment of a certified reference standard for this compound is a prerequisite for this work. A reliable analytical standard is the cornerstone of accurate quantification, without which meaningful comparisons between different studies and laboratories are impossible.

Computational Modeling of this compound's Interactions within Complex Biological Systems

Computational modeling, particularly molecular docking, offers a powerful, cost-effective approach to predict and analyze the interactions between a small molecule like this compound and its potential protein targets. nih.govnih.gov This in silico strategy can screen vast libraries of proteins to identify those with the highest binding affinity for this compound, thereby generating hypotheses about its mechanism of action that can be tested experimentally.

Recent research has already applied this approach to this compound. A molecular docking study investigated the binding of 18 phytochemicals from Tithonia diversifolia, including this compound, against nine different protein targets implicated in diabetic nephropathy. researchgate.netjppres.com The results, summarized in the table below, showed that this compound exhibited a strong binding affinity for α-glucosidase, an enzyme involved in carbohydrate digestion.

Protein TargetBinding Energy of this compound (kcal/mol)Binding Energy of Reference Inhibitor (kcal/mol)Reference Inhibitor
α-glucosidase -8.1-7.6Acarbose (B1664774)
ACE -7.6-7.9Lisinopril
ALR -7.8-7.9Epalrestat
DPP-4 -7.7-8.1Sitagliptin
LMW-PTP -6.8-7.4Ethyl-3,4-dephostatin
PPAR-γ -7.8-9.0Tesaglitazar
RAGE -6.9-4.4Aminoguanidine
SGLT-2 -7.8-8.0Dapagliflozin
SUR1 -7.1-9.5Gliquidone
Data sourced from an in silico molecular docking study. jppres.com

Another in silico study explored the interaction of this compound with acetylcholinesterase, a key enzyme in the nervous system, suggesting its potential as an insecticidal agent. nih.gov

Future computational work could expand on these findings by:

Docking this compound against a broader range of protein targets associated with inflammation, cancer, and other diseases to uncover new therapeutic possibilities.

Using molecular dynamics simulations to model the stability of the this compound-protein complex over time and to understand the conformational changes that occur upon binding.

Building quantitative structure-activity relationship (QSAR) models that correlate the structural features of this compound and its synthesized analogues with their predicted binding affinities, providing a rational basis for the design of more potent compounds. mdpi.com

These computational approaches are invaluable for prioritizing experimental efforts and accelerating the drug discovery and development pipeline for this compound-based therapeutics.

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

  • Answer : Implement blinding during data collection and analysis. Use independent replication cohorts and pre-register study protocols (e.g., on Open Science Framework). Report effect sizes and confidence intervals instead of relying solely on p-values .

Ethical & Reporting Standards

Q. What ethical guidelines apply to sourcing plant material for this compound research?

  • Answer : Adhere to the Nagoya Protocol for access and benefit-sharing (ABS). Obtain permits for ethnobotanical knowledge and ensure informed consent from indigenous communities. Document voucher specimens in herbaria for traceability .

Q. How should researchers address reproducibility challenges in this compound-related studies?

  • Answer : Publish detailed protocols on platforms like Protocols.io . Share raw data (spectra, chromatograms) in public repositories (e.g., Zenodo). Use standardized reporting checklists (e.g., ARRIVE for in vivo studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.